molecular formula C21H21F3N6O B2601126 N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034406-70-5

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide

Número de catálogo B2601126
Número CAS: 2034406-70-5
Peso molecular: 430.435
Clave InChI: SABMCMNGKHHYFB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H21F3N6O and its molecular weight is 430.435. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolism in Chronic Myelogenous Leukemia Treatment Flumatinib, a compound structurally similar to the one , has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. This antineoplastic tyrosine kinase inhibitor, currently in clinical trials, shows that the presence of trifluoromethyl and pyridine groups facilitates amide bond cleavage, leading to the formation of metabolites with potential therapeutic effects (Gong et al., 2010).

Heterocyclic Synthesis for Novel Derivatives Research into heterocyclic synthesis has produced novel derivatives incorporating pyrazole, pyrimidine, and other related motifs, highlighting the versatility of these structural frameworks in creating compounds with potential biological activities (Ho & Suen, 2013).

Development of Anticancer and Anti-inflammatory Agents Studies on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives reveal their potential as anticancer and anti-5-lipoxygenase agents, indicating the relevance of such structures in therapeutic applications (Rahmouni et al., 2016).

Synthesis of Benzamide-Based Derivatives for Antiviral Activity Benzamide-based derivatives, specifically those incorporating pyrazole and pyrimidine frameworks, have been synthesized and tested for their anti-influenza A virus activities, demonstrating the potential of such compounds in antiviral therapies (Hebishy et al., 2020).

KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment Compounds with pyridyl and pyrimidine benzamides have been identified as KCNQ2/Q3 potassium channel openers, showing activity in animal models of epilepsy and pain. This research underscores the importance of such chemical frameworks in developing treatments for neurological conditions (Amato et al., 2011).

Enaminone-Based Heterocyclic Synthesis Enaminones serve as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities, further highlighting the significance of these chemical structures in medicinal chemistry applications (Riyadh, 2011).

Propiedades

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O/c1-14-26-18(21(22,23)24)13-19(27-14)29-10-6-16(7-11-29)28-20(31)15-4-2-5-17(12-15)30-9-3-8-25-30/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABMCMNGKHHYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.